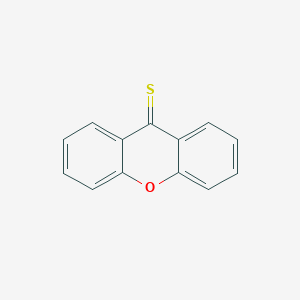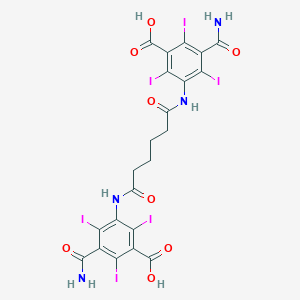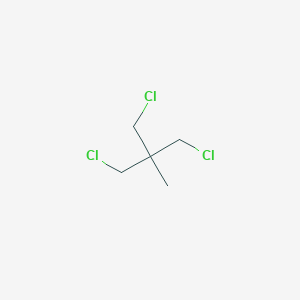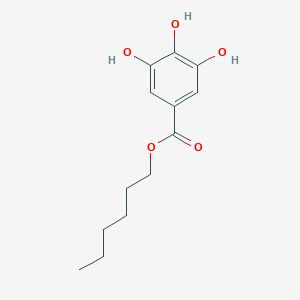
Hexyl gallate
描述
己基没食子酸酯,也称为己基 3,4,5-三羟基苯甲酸酯,是没食子酸的烷基酯衍生物。它以其强大的抗菌和抗氧化特性而闻名。 这种化合物由于其抑制细菌生长和防止氧化损伤的能力,在包括食品、制药和化妆品在内的各个行业中广泛应用 .
准备方法
己基没食子酸酯可以通过没食子酸与己醇的酯化反应合成。该反应通常涉及使用催化剂(如硫酸),并在回流条件下进行。 然后通过重结晶对产物进行纯化 . 工业生产方法可能涉及类似的合成路线,但规模更大,并针对产率和纯度进行了优化。
化学反应分析
科学研究应用
己基没食子酸酯在科学研究中有广泛的应用:
化学: 它用作各种化学配方中的抗氧化剂,以防止氧化。
生物学: 它已被研究用于其抗菌特性,特别是针对柑橘溃疡病菌,这种病原体会导致柑橘溃疡病.
作用机制
己基没食子酸酯的抗菌活性归因于其破坏细菌膜并通过靶向 RhlR 蛋白抑制鼠李糖脂和绿脓菌素等毒力因子的产生 . 此外,它已被证明可以与细菌细胞分裂蛋白 FtsZ 结合,破坏细胞分裂并导致细菌细胞伸长 . 这些综合作用有助于其强大的抗菌作用。
相似化合物的比较
己基没食子酸酯是烷基没食子酸酯家族的一部分,其中包括其他化合物,如没食子酸甲酯、没食子酸乙酯、没食子酸丙酯和没食子酸辛酯。 与这些化合物相比,己基没食子酸酯具有更长的烷基链,这增强了其疏水性和膜破坏特性 . 这使得它特别有效作为抗菌剂。 其他类似的化合物包括羟基酪醇己酸酯和没食子酸辛酯,它们也表现出抗氧化和抗菌活性 .
属性
IUPAC Name |
hexyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJNOHLEKVUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431397 | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-26-9 | |
| Record name | Hexyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of hexyl gallate in agriculture?
A1: this compound shows promise as a sustainable alternative to copper-based formulations for controlling citrus canker caused by Xanthomonas citri subsp. citri (X. citri). [, ] Research indicates that it can effectively inhibit the growth and spread of the pathogen on citrus trees. [] This could significantly reduce environmental pollution caused by copper accumulation in soil and groundwater. []
Q2: What is the mechanism of action of this compound against bacteria?
A2: While the exact mechanism is still under investigation, studies suggest that this compound primarily targets the bacterial outer membrane, affecting its permeability. [] Additionally, there is evidence pointing towards multiple cellular targets, which might explain the difficulty in developing resistance against this compound. []
Q3: Is there a risk of developing resistance to this compound in bacteria like Xanthomonas citri?
A3: Research suggests that Xanthomonas citri struggles to develop resistance to this compound. Scientists were unable to isolate spontaneous mutants resistant to the compound or induce resistance through prolonged exposure to increasing concentrations. [] This suggests a robust mode of action potentially involving multiple cellular targets, making resistance development less likely.
Q4: What are the advantages of using this compound over conventional copper-based treatments for citrus canker?
A4: this compound offers several advantages over copper-based treatments:
- Environmental Friendliness: Unlike copper, which accumulates in the environment and poses risks to ecosystems and human health, this compound is considered more environmentally friendly. []
- Reduced Resistance Development: The likelihood of Xanthomonas citri developing resistance to this compound appears to be low, ensuring long-term efficacy. []
- Targeted Delivery: Research is exploring the use of microgels decorated with anchor peptides to deliver this compound directly to the surface of orange leaves. [] This targeted approach can potentially enhance efficacy and minimize the required dosage.
Q5: Beyond its antibacterial activity, does this compound exhibit other biological activities?
A5: Yes, in addition to its antibacterial properties, this compound has demonstrated potent antimalarial activity against Plasmodium falciparum in vitro. [] It exhibits stronger inhibitory effects on parasite growth compared to its parent compound, gallic acid. []
Q6: How does the length of the alkyl chain in gallate esters affect their activity?
A6: Studies on the antioxidant activity of gallate esters reveal that increasing the alkyl chain length generally enhances their preference for the oil phase. [] This is reflected in the increasing butteroil/water partition coefficients, with this compound showing a significantly higher partition coefficient compared to ethyl gallate. [] This property is relevant for applications where antioxidant activity in lipid-rich environments is desired.
Q7: What is known about the dermal absorption of this compound?
A7: Research on the skin delivery of antioxidant surfactants indicates that this compound, as a derivative of gallic acid, is capable of penetrating the skin. [] This finding highlights its potential for topical applications, especially in formulations targeting oxidative stress in the skin.
Q8: How is this compound synthesized?
A8: this compound can be synthesized through the esterification of gallic acid with n-hexyl alcohol, using p-toluene sulfonic acid as a catalyst. [] The reaction is typically carried out at elevated temperatures (110-120 °C) for several hours to achieve optimal yield. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


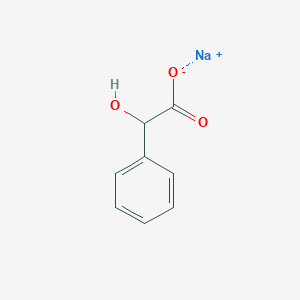
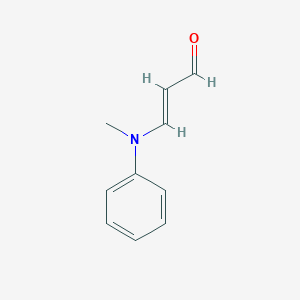

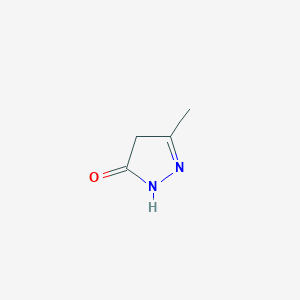
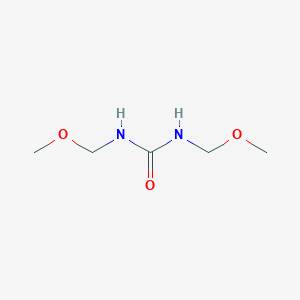
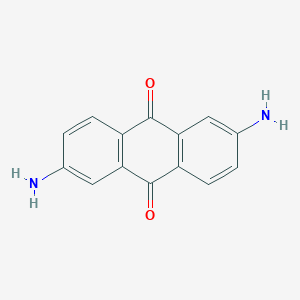
![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)
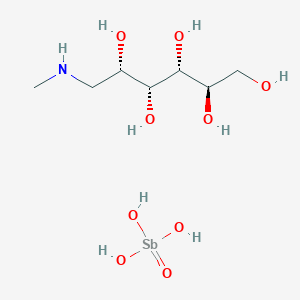
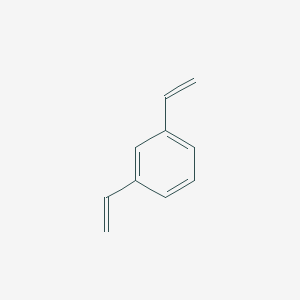
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
